2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine
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Overview
Description
2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a dimethylethenamine group attached to the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine typically involves multiple steps. One common method starts with the bromination of 4-nitropyridine to introduce the bromine atom at the 3-position. This is followed by a nucleophilic substitution reaction to introduce the dimethylethenamine group at the 4-position. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(3-bromo-5-aminopyridin-4-yl)-N,N-dimethylethenamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, while the dimethylethenamine group may influence the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate
- (3-Bromo-5-nitro-pyridin-4-yl)-cyclopropyl-amine
- (2-{2-[(3-bromo-5-nitropyridin-4-yl)amino]ethoxy}ethyl)dimethylamine
Uniqueness
2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is unique due to its specific substitution pattern and the presence of the dimethylethenamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrN3O2 |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C9H10BrN3O2/c1-12(2)4-3-7-8(10)5-11-6-9(7)13(14)15/h3-6H,1-2H3 |
InChI Key |
WWOCIGHHNAXTRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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